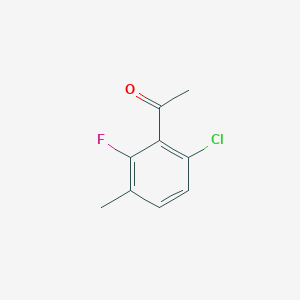

6'-Chloro-2'-fluoro-3'-methylacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloro-2-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZFPTDLOTXWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378618 | |

| Record name | 6'-Chloro-2'-fluoro-3'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-78-1 | |

| Record name | 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6'-Chloro-2'-fluoro-3'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6'-Chloro-2'-fluoro-3'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Chloro-2'-fluoro-3'-methylacetophenone is a substituted aromatic ketone with the chemical formula C₉H₈ClFO.[1] Its molecular structure, featuring a chlorinated, fluorinated, and methylated phenyl ring attached to an acetyl group, makes it a compound of interest in synthetic organic chemistry and potentially as an intermediate in the development of pharmaceutical agents and other fine chemicals. Understanding the precise physical properties of this compound is fundamental for its handling, characterization, and application in research and development.

This technical guide provides a summary of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for the physical characterization of such a compound.

Core Physical Properties

The physical characteristics of this compound are determined by its molecular structure and the interplay of the various functional groups. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 261762-78-1 | [2][3] |

| Molecular Formula | C₉H₈ClFO | [1][4] |

| Molecular Weight | 186.61 g/mol | [1][4] |

| Appearance | White powder | [3] |

| Boiling Point | 221.1 °C | [4] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Purity | ≥99% | [3] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]

Standard Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely pulverized this compound is packed into a capillary tube, which is sealed at one end, to a height of approximately 3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.[5]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] Several standard methods, including those outlined by the OECD, are available for this measurement.[7][8]

Standard Protocol (Dynamic Method - OECD Guideline 103):

-

Apparatus: The sample is placed in a suitable apparatus where the temperature and pressure can be precisely controlled and measured.

-

Procedure: The pressure in the apparatus is reduced, and the temperature is gradually increased until the substance begins to boil.

-

Measurement: The boiling temperatures are recorded at various specified pressures.

-

Data Analysis: A vapor pressure-temperature curve is constructed from the recorded data. The boiling point at standard atmospheric pressure (101.325 kPa) is then determined by interpolation from this curve.[7][8]

Density Measurement

The density of a solid is its mass per unit volume. For powdered solids like this compound, methods such as the buoyancy technique or the displacement principle are commonly employed.[9]

Standard Protocol (Buoyancy Method based on Archimedes' Principle):

-

Apparatus: A laboratory balance equipped with a density determination kit is used. This includes a beaker for an auxiliary liquid of known density in which the compound is insoluble.[9]

-

Procedure: a. The mass of the dry sample is measured in the air. b. The sample is then fully submerged in the auxiliary liquid, and its apparent mass is measured.[9]

-

Calculation: The density of the solid sample is calculated based on the two mass measurements and the known density of the auxiliary liquid.[9]

Logical Workflow for Physical Characterization

The process of determining the physical properties of a newly synthesized or acquired chemical compound follows a logical progression. This workflow ensures that foundational data is gathered systematically, which is crucial for subsequent research and development activities.

Conclusion

This technical guide has consolidated the available physical property data for this compound and outlined the standard, internationally recognized protocols for the experimental determination of these properties. While some specific data points for this compound remain to be experimentally determined and published, the provided methodologies offer a clear path for researchers to obtain this crucial information. The structured workflow for characterization further emphasizes a systematic approach to ensure data quality and reliability, which are paramount in scientific research and drug development.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 261762-78-1 [m.chemicalbook.com]

- 3. This compound, CasNo.261762-78-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. pennwest.edu [pennwest.edu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. mt.com [mt.com]

An In-depth Technical Guide to 6'-Chloro-2'-fluoro-3'-methylacetophenone (CAS 261762-78-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data for 6'-Chloro-2'-fluoro-3'-methylacetophenone are limited. This guide consolidates verified information and provides expert-informed, hypothetical protocols and potential applications based on the chemistry of analogous compounds.

Core Chemical Identity and Properties

This compound is a halogenated aromatic ketone. Its chemical structure and basic physical properties are summarized below.

Chemical Structure:

Image generated for illustrative purposes.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 261762-78-1 | Thermo Fisher Scientific[1] |

| Molecular Formula | C₉H₈ClFO | Matrix Scientific[2] |

| Molecular Weight | 186.61 g/mol | Matrix Scientific[2] |

| Appearance | Colorless Liquid | Thermo Fisher Scientific[1] |

| Boiling Point | 221.1°C | Matrix Scientific[2] |

| Density | 1.216 g/cm³ | Information not available from search |

| Flash Point | 87.5°C | Information not available from search |

| Hazards | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. | Thermo Fisher Scientific[1] |

Spectroscopic Data:

Hypothetical Synthesis Protocol

The most probable synthetic route to this compound is via a Friedel-Crafts acylation of 2-chloro-6-fluorotoluene with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst.

Reaction Scheme:

Image generated for illustrative purposes.

Experimental Protocol (Hypothetical):

Materials:

-

2-Chloro-6-fluorotoluene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 2-chloro-6-fluorotoluene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound, the broader class of substituted acetophenones is a rich source of bioactive molecules. Halogenation can further influence the pharmacological profile of these compounds.

Table 2: Known Biological Activities of Substituted Acetophenones

| Activity | Description | Reference |

| Antimicrobial | Semicarbazones derived from substituted acetophenones have shown significant activity against various bacteria and fungi. | Scholars Research Library[3] |

| Nematicidal | Halogen-substituted acetophenones, such as 2,4-dichloroacetophenone, have demonstrated potent activity against root-knot nematodes. | PubMed Central[4] |

| Anti-inflammatory | Certain substituted acetophenones are used as precursors for compounds with anti-inflammatory properties. | ResearchGate[5] |

| Antifungal | Hydroxy-substituted acetophenones exhibit considerable antifungal activity against important fungal plant pathogens. | Information not available from search |

The presence of chloro and fluoro groups on the aromatic ring of this compound may enhance its lipophilicity and ability to participate in halogen bonding, potentially leading to novel interactions with biological targets. This makes it an interesting candidate for screening in various biological assays.

Visualizations

Diagram 1: General Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Hypothetical Drug Discovery Cascade

Caption: A potential workflow for evaluating the biological activity of the target compound.

Conclusion and Future Directions

This compound is a chemical intermediate with potential applications in medicinal chemistry and materials science, inferred from the known activities of structurally similar compounds. However, a significant knowledge gap exists regarding its specific synthesis, characterization data, and biological activity. This document serves as a foundational guide for researchers interested in exploring this molecule. Future research should focus on developing a validated synthesis protocol, thoroughly characterizing the compound using modern analytical techniques, and screening it for a wide range of biological activities to unlock its potential.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 6'-Chloro-2'-fluoro-3'-methylacetophenone: A Technical Guide

Disclaimer: Publicly available experimental spectroscopic data and a specific, validated synthesis protocol for 6'-Chloro-2'-fluoro-3'-methylacetophenone are not readily accessible in the reviewed scientific literature and chemical databases. The following guide is a predictive analysis based on established principles of organic spectroscopy and synthesis, drawing analogies from structurally related compounds. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic ketone of interest in medicinal chemistry and drug discovery due to its potential as a building block for more complex molecules. The presence of chloro, fluoro, and methyl substituents on the phenyl ring, in addition to the acetyl group, imparts a unique electronic and steric profile that can influence its reactivity and biological activity. This guide provides a predicted spectroscopic profile and a plausible synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the spectra of related acetophenone derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| -COCH₃ | 2.6 | s | - | The acetyl protons are expected to be a singlet in the typical range for acetophenones. |

| -CH₃ | 2.3 | s | - | The methyl group on the aromatic ring is predicted to be a singlet. |

| Ar-H (H-4') | 7.2-7.4 | d | 8-9 | This proton is coupled to H-5' and is influenced by the ortho-methyl and para-chloro groups. |

| Ar-H (H-5') | 7.0-7.2 | d | 8-9 | This proton is coupled to H-4' and is influenced by the ortho-chloro and para-fluoro groups. |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| -C OCH₃ | 195-200 | The carbonyl carbon of acetophenones typically resonates in this downfield region. |

| -COC H₃ | 28-32 | The methyl carbon of the acetyl group. |

| -C H₃ | 18-22 | The aromatic methyl carbon. |

| Ar-C (C-1') | 135-140 | The carbon bearing the acetyl group, influenced by the adjacent fluorine. |

| Ar-C (C-2') | 158-162 (d, ¹JCF ≈ 250 Hz) | The carbon bearing the fluorine atom will show a large one-bond coupling constant with ¹⁹F. |

| Ar-C (C-3') | 125-130 | The carbon bearing the methyl group. |

| Ar-C (C-4') | 128-133 | Aromatic CH. |

| Ar-C (C-5') | 115-120 (d, ²JCF ≈ 20-25 Hz) | Aromatic CH, influenced by the adjacent fluorine (two-bond coupling). |

| Ar-C (C-6') | 130-135 (d, ³JCF ≈ 5-10 Hz) | The carbon bearing the chlorine atom, with a smaller three-bond coupling to fluorine. |

Solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680-1700 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=C (Aromatic) | 1550-1600 | Medium-Strong |

| C-F (Aryl-Fluoride) | 1200-1300 | Strong |

| C-Cl (Aryl-Chloride) | 1000-1100 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Notes |

| 186/188 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 171/173 | [M - CH₃]⁺ | Loss of a methyl group from the acetyl moiety. |

| 143/145 | [M - COCH₃]⁺ | Loss of the acetyl group. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Proposed Experimental Protocols

The following are hypothetical protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

A plausible route for the synthesis is the Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene.

Materials:

-

1-chloro-3-fluoro-2-methylbenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise.

-

After the addition is complete, add a solution of 1-chloro-3-fluoro-2-methylbenzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integration.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the purified product into a mass spectrometer, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct infusion technique for a high-resolution mass spectrometer (HRMS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for HRMS.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the substituents on the acetophenone core.

Caption: Proposed workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Interacting substituent effects on the acetophenone core that determine the spectroscopic properties.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6'-Chloro-2'-fluoro-3'-methylacetophenone

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6'-Chloro-2'-fluoro-3'-methylacetophenone. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established NMR principles, including substituent effects and typical coupling constants derived from analogous structures. This whitepaper is intended for researchers, scientists, and professionals in drug development who require an understanding of the NMR characteristics of this and similar substituted aromatic ketones.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. The numbering of the atoms corresponds to the chemical structure provided in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4' | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H-H) = 8.5, ⁴J(H-F) = 5.0 | 1H |

| H-5' | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H-H) = 8.5, ³J(H-F) = 9.0 | 1H |

| 1 | 2.60 | Singlet | - | 3H |

| 8 | 2.35 | Doublet | ⁴J(H-F) = 3.0 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1' | 135 - 138 | Doublet (d) | ²J(C-F) = 15 |

| C-2' | 158 - 162 | Doublet (d) | ¹J(C-F) = 250 |

| C-3' | 125 - 128 | Doublet (d) | ²J(C-F) = 20 |

| C-4' | 128 - 131 | Singlet (s) | - |

| C-5' | 123 - 126 | Doublet (d) | ³J(C-F) = 4 |

| C-6' | 130 - 133 | Doublet (d) | ³J(C-F) = 5 |

| C-7 | 195 - 200 | Doublet (d) | ³J(C-F) = 4 |

| C-1 | 30 - 33 | Singlet (s) | - |

| C-8 | 14 - 16 | Doublet (d) | ³J(C-F) = 4 |

Visualization of Molecular Structure and Experimental Workflow

Caption: Chemical structure with atom numbering for NMR assignments.

Caption: Workflow for NMR sample preparation and data acquisition.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

1. Sample Preparation

-

Materials :

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D)

-

5 mm NMR tube

-

Pasteur pipette

-

Glass wool or a small cotton plug

-

Vial and cap

-

-

Procedure :

-

Weigh the desired amount of the solid sample and place it into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][2][3]

-

Cap the vial and vortex or sonicate until the sample is fully dissolved.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the pipette directly into the NMR tube to remove any particulate matter.[2][3] The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[2][3]

-

Cap the NMR tube securely and label it appropriately.

-

2. NMR Data Acquisition

-

Instrumentation :

-

A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

-

General Settings :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set the sample temperature, typically to 298 K.

-

-

¹H NMR Acquisition Parameters (Example) :

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on sample concentration.

-

Pulse Width : Calibrated 30-degree or 90-degree pulse.

-

-

¹³C NMR Acquisition Parameters (Example) :

-

Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width : 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128-1024 or more, depending on sample concentration and the presence of quaternary carbons.

-

Pulse Width : Calibrated 30-degree pulse.

-

3. Data Processing

-

Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak can be used as a secondary reference (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C). Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding atoms in the molecule.

References

Mass spectrometry fragmentation of 6'-Chloro-2'-fluoro-3'-methylacetophenone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6'-Chloro-2'-fluoro-3'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. The fragmentation pathways discussed are based on established principles of mass spectrometry and data from structurally analogous compounds.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 261762-63-4[1]

Proposed Fragmentation Pathway

The primary fragmentation of aromatic ketones, such as acetophenone and its derivatives, is initiated by electron ionization, leading to the formation of a molecular ion (M⁺•). The subsequent fragmentation is driven by the stability of the resulting ions. For this compound, the fragmentation is expected to follow key pathways common to substituted acetophenones.

The most prominent fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl carbon and the methyl group, a process known as alpha-cleavage.[3][4][5] This results in the loss of a methyl radical (•CH₃) and the formation of a highly stable substituted benzoyl cation.[6][7] This benzoyl cation is often the base peak in the mass spectrum.[3]

Further fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule.[6] Additionally, cleavages involving the halogen substituents on the aromatic ring, such as the loss of a chlorine radical (•Cl) or a fluorine radical (•F), are also anticipated.[8]

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratio (m/z), and the proposed corresponding ionic species. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments, with an approximate ratio of 3:1.

| m/z (Proposed) | Ion Formula | Fragment Lost | Notes |

| 186/188 | [C₉H₈ClFO]⁺• | - | Molecular Ion (M⁺•) |

| 171/173 | [C₈H₅ClFO]⁺ | •CH₃ | Alpha-cleavage, likely the base peak |

| 151 | [C₉H₈FO]⁺ | •Cl | Loss of chlorine radical from the molecular ion |

| 143/145 | [C₇H₅ClF]⁺ | •CH₃, CO | Loss of carbon monoxide from the [M-CH₃]⁺ ion |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

4.1 Instrumentation

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Gas Chromatograph: A GC system coupled to the mass spectrometer, equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

4.2 Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

4.3 GC-MS Parameters

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 400.

4.4 Data Analysis The acquired mass spectra should be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern should then be compared to the proposed pathway and the data in the summary table to confirm the structure of the compound. The relative abundances of the isotopic peaks for chlorine-containing fragments should be examined to verify their composition.

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. GCMS Section 6.11.3 [people.whitman.edu]

- 4. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. benchchem.com [benchchem.com]

- 8. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique fundamental to the characterization of molecular structures. By measuring the absorption of infrared radiation by a sample, scientists can identify the vibrational modes of specific chemical bonds. For researchers and professionals in drug development and chemical synthesis, IR spectroscopy serves as a rapid, reliable, and non-destructive method for identifying functional groups, determining molecular structure, and assessing sample purity.

This guide focuses on the application of IR spectroscopy to the study of acetophenone and its substituted derivatives. Acetophenone, a simple aromatic ketone, provides a model system for understanding how electronic and steric effects influence molecular vibrations. The carbonyl (C=O) stretching frequency in these compounds is particularly sensitive to the nature and position of substituents on the aromatic ring, making it a valuable diagnostic tool. This document will provide a detailed overview of the characteristic vibrational frequencies, the profound effects of substituents, comprehensive experimental protocols, and a logical visualization of the underlying principles.

Characteristic Vibrational Frequencies of Acetophenone

The IR spectrum of unsubstituted acetophenone is characterized by several key absorption bands that correspond to the different functional groups within the molecule. The most prominent and diagnostically useful of these is the strong, sharp absorption band for the carbonyl (C=O) group.

-

Carbonyl (C=O) Stretch: For acetophenone, this peak typically appears around 1686-1691 cm⁻¹.[1][2] The conjugation of the carbonyl group with the aromatic ring delocalizes the pi-electrons, which slightly weakens and lengthens the C=O bond. This results in a lower stretching frequency compared to non-conjugated aliphatic ketones, which absorb near 1715 cm⁻¹.[2]

-

Aromatic C-H Stretch: The stretching vibrations of the sp²-hybridized C-H bonds on the benzene ring are observed as weak to medium intensity bands in the region of 3000-3100 cm⁻¹.

-

Aromatic C=C Stretch: The stretching vibrations within the benzene ring typically give rise to a series of sharp bands of variable intensity between 1450 and 1600 cm⁻¹.

-

Methyl C-H Stretch: The sp³-hybridized C-H bonds of the methyl group (-CH₃) exhibit asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range.

-

C-C-C Stretch: An intense peak resulting from the asymmetric stretch of the C-C-C moiety (involving the carbonyl carbon and its two attached carbons) is found in the 1260-1300 cm⁻¹ region.[2][3]

The Influence of Aromatic Substituents on Carbonyl Stretching Frequency

The position of the carbonyl stretching frequency in the IR spectrum of substituted acetophenones is highly dependent on the electronic properties of the substituent on the aromatic ring. These substituents can be broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) are considered electron-donating. Through resonance (mesomeric) and/or inductive effects, these groups increase the electron density of the aromatic ring. This enhanced electron density can be further delocalized into the carbonyl group. This increased resonance contribution strengthens the single-bond character of the C=O bond, thereby weakening it. A weaker bond requires less energy to vibrate, resulting in a shift of the C=O stretching frequency to a lower wavenumber (a redshift) . For example, the strong electron-donating p-amino group lowers the frequency significantly.[4][5]

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halogens (-Cl, -Br) are electron-withdrawing. These groups pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density reduces the extent of resonance with the carbonyl group and increases the double-bond character of the C=O bond. A stronger, shorter bond requires more energy to vibrate, causing a shift of the C=O stretching frequency to a higher wavenumber (a blueshift) . The p-nitro group, a powerful EWG, demonstrates this effect by increasing the C=O frequency relative to unsubstituted acetophenone.[1][4][5]

This predictable relationship between the electronic nature of the substituent and the C=O stretching frequency allows for the use of Hammett constants (σ) to correlate these spectral shifts, providing a quantitative measure of the substituent's electronic influence.[1]

Data Presentation: Carbonyl Stretching Frequencies of Substituted Acetophenones

The following table summarizes the experimentally observed carbonyl (C=O) stretching frequencies for a series of meta- and para-substituted acetophenones, measured in carbon tetrachloride (CCl₄) solution to minimize solvent effects.

| Substituent | Position | Substituent Effect | ν(C=O) [cm⁻¹] |

| -NH₂ | para | Strong EDG | 1677[4][5] |

| -OCH₃ | para | Moderate EDG | 1684[4][5] |

| -CH₃ | para | Weak EDG | 1687[1] |

| -H | (Unsubstituted) | Reference | 1691[1] |

| -F | para | Weak EWG | 1692[1] |

| -Cl | para | Moderate EWG | 1692[1] |

| -Br | para | Moderate EWG | 1693[1] |

| -I | para | Moderate EWG | 1693[1] |

| -Cl | meta | Moderate EWG | 1696[1] |

| -NO₂ | meta | Strong EWG | 1696[6] |

| -NO₂ | para | Strong EWG | 1700[1][4][5] |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Values are representative and may vary slightly based on solvent and experimental conditions.

Mandatory Visualization

Caption: Logical workflow of substituent effects on C=O frequency.

Experimental Protocols

Accurate and reproducible IR spectra depend on proper sample preparation. The choice of method depends on the physical state of the acetophenone derivative (solid or liquid).

Potassium Bromide (KBr) Pellet Method (for Solids)

This is a common technique for obtaining high-quality spectra of solid samples. It involves dispersing the sample in a dry, IR-transparent matrix.

Methodology:

-

Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid acetophenone derivative to a fine powder (particle size should be less than 2 microns to reduce light scattering).

-

Mixing: Add approximately 100-200 mg of spectroscopic grade, desiccated potassium bromide (KBr) powder to the mortar. Mix thoroughly with the sample by gentle grinding to ensure homogeneous dispersion.

-

Pressing: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes. The pressure causes the KBr to become plastic and form a thin, transparent or translucent pellet containing the sample.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Precautions: KBr is hygroscopic and will readily absorb moisture from the atmosphere, which leads to broad absorption bands in the spectrum (around 3400 cm⁻¹ and 1640 cm⁻¹). All grinding and pressing should be done as quickly as possible, and the KBr should be stored in a desiccator.

Nujol Mull Method (for Solids)

An alternative to the KBr pellet is the mull technique, where the solid is suspended in a mineral oil (Nujol).

Methodology:

-

Grinding: Place 10-20 mg of the solid sample into an agate mortar and grind it to a fine powder.

-

Mulling: Add one to two drops of Nujol (a heavy paraffin oil) to the powdered sample.

-

Mixing: Continue grinding until a smooth, thick paste (or mull) is formed.

-

Mounting: Spread a thin, uniform layer of the mull onto one IR-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press the plates together to create a thin film of the suspension.

-

Analysis: Mount the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.

Precautions: Nujol itself has strong C-H stretching and bending absorptions (around 2850-3000 cm⁻¹, 1460 cm⁻¹, and 1375 cm⁻¹).[7] These will obscure any sample peaks in these regions. If these regions are of interest, a complementary mulling agent like Fluorolube (a perfluorinated hydrocarbon) can be used, which has no C-H bonds.

Thin Film Method (for Liquids or Solutions)

This method is suitable for liquid samples or solids that are soluble in a volatile solvent.

Methodology:

-

For Liquids: Place one or two drops of the liquid acetophenone derivative directly onto the surface of an IR-transparent salt plate. Place a second plate on top and gently press to form a thin capillary film.

-

For Solids in Solution: Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., chloroform, dichloromethane). Apply a few drops of the solution to a salt plate and allow the solvent to evaporate completely in a fume hood, leaving behind a thin film of the solid sample.

-

Analysis: Place the plate (or sandwiched plates for liquids) into the sample holder of the spectrometer and collect the spectrum.

Conclusion

The infrared spectroscopy of substituted acetophenones provides a clear and instructive example of how molecular structure dictates spectroscopic properties. The carbonyl stretching frequency serves as a highly sensitive probe for the electronic effects of substituents on the aromatic ring. Electron-donating groups lower the frequency through resonance, while electron-withdrawing groups increase it. By understanding these principles and employing proper experimental techniques, researchers can effectively use IR spectroscopy to confirm the identity and structure of synthesized compounds, making it an indispensable tool in chemical research and drug development.

References

Technical Guide: Solubility of 6'-Chloro-2'-fluoro-3'-methylacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6'-Chloro-2'-fluoro-3'-methylacetophenone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its expected qualitative solubility and presents detailed experimental protocols for researchers to determine precise quantitative solubility values.

Introduction

This compound is a substituted aromatic ketone of interest in organic synthesis and pharmaceutical research. Understanding its solubility in various organic solvents is crucial for reaction setup, purification processes like recrystallization, formulation development, and analytical method development. The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 261762-78-1 | N/A |

| Molecular Formula | C₉H₈ClFO | N/A |

| Molecular Weight | 186.61 g/mol | N/A |

| Appearance | White powder | N/A |

| Boiling Point | 221.1 °C | [1] |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| Hexane | |||

| User-defined |

Qualitative Solubility Profile and Predictions

Based on the structure of this compound, a qualitative assessment of its solubility can be inferred. The presence of a polar carbonyl group and halogen atoms suggests that it will be more soluble in polar organic solvents compared to nonpolar ones.

-

High Expected Solubility: In polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents like ethanol and methanol, this compound is expected to exhibit good solubility. The polarity of these solvents can effectively solvate the polar regions of the molecule.

-

Moderate Expected Solubility: In solvents of intermediate polarity such as dichloromethane and chloroform, the compound is likely to be moderately soluble.

-

Low Expected Solubility: In nonpolar solvents like hexane and toluene, the solubility is expected to be low due to the significant polarity of the solute molecule.

For comparison, the parent compound, acetophenone, is slightly soluble in water and soluble in common organic solvents like ethanol, diethyl ether, and chloroform. A technical guide on 2-methylacetophenone also indicates its solubility in ethanol and slight solubility in chloroform and ethyl acetate.[2]

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible quantitative solubility data, the following experimental protocols are recommended. The most common and reliable method is the shake-flask method to determine thermodynamic solubility.[3][4]

Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[2]

-

-

Equilibration:

-

Place the sealed vial in a constant-temperature shaker or water bath.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for several hours at the same constant temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.[2]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear.[2]

-

-

Analysis of the Saturated Solution:

-

Measure the absorbance of the diluted, filtered saturated sample at the same λmax.

-

Use the equation from the calibration curve to calculate the concentration of the compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.[2]

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid in an organic solvent.

References

A Technical Guide to the Material Safety Data Sheet for 6'-Chloro-2'-fluoro-3'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and regulatory information for 6'-Chloro-2'-fluoro-3'-methylacetophenone, a compound often utilized in organic synthesis and pharmaceutical development. The information is compiled from available Safety Data Sheets (SDS) and is intended to provide researchers with the critical data needed for safe laboratory use and risk assessment.

Section 1: Chemical Identification and Physical Properties

This compound is an aromatic ketone. Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 261762-78-1 | [1][2] |

| Molecular Formula | C₉H₈ClFO | [2] |

| Molecular Weight | 186.61 g/mol | [2] |

| Physical State | Liquid | [1] |

| Appearance | Colorless | [1] |

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 221.1 °C |

| Density | 1.216 g/cm³ |

| Flash Point | 87.5 °C |

Data sourced from Matrix Scientific[2].

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][3]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319 - Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation |

Data sourced from Thermo Fisher Scientific and SynQuest Labs Safety Data Sheets[1][3].

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[3]

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling, wear protective gloves, clothing, and eye/face protection, and use only outdoors or in a well-ventilated area.[1][3] Avoid breathing fumes, mist, vapors, or spray.[3]

Section 3: Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize risk. Emergency protocols should be clearly understood by all personnel working with this compound.

Handling and Storage:

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]

First Aid Measures:

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

-

Inhalation: Remove person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use extinguishing measures appropriate for local circumstances and the surrounding environment (e.g., water spray, alcohol-resistant foam, dry chemical, or carbon dioxide).[4]

-

Hazardous Combustion Products: Thermal decomposition can generate toxic products such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]

Section 4: Experimental Protocols for Safety Assessment

Safety data presented in an SDS are derived from standardized experimental protocols, often following guidelines set by the Organisation for Economic Co-operation and Development (OECD).[6][7][8] These guidelines ensure that chemical safety testing is consistent and reproducible across different laboratories worldwide.[8]

Methodology Overview:

-

Skin Irritation/Corrosion (OECD Guideline 439): This in vitro test uses reconstructed human epidermis models. The test chemical is applied to the tissue surface. Cell viability is measured after a specific exposure time. A reduction in viability below a certain threshold indicates the chemical is an irritant.

-

Serious Eye Damage/Irritation (OECD Guideline 492): Another in vitro method using reconstructed human cornea-like epithelium. Similar to the skin irritation test, the chemical is applied to the tissue, and cell viability is measured. Decreased viability helps classify the substance's eye irritation potential.

-

Flash Point Determination: The flash point is typically determined using a Pensky-Martens or Cleveland open-cup tester. The chemical is heated at a controlled rate, and an ignition source is passed over the surface. The flash point is the lowest temperature at which the vapors ignite.

Section 5: Visualized Workflows

The following diagrams illustrate standard laboratory workflows for hazard assessment and emergency response when working with chemicals like this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. synquestlabs.com [synquestlabs.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Expanding Therapeutic Potential of Substituted Acetophenones in Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones, a versatile class of aromatic ketones, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural simplicity, coupled with the ease of synthetic modification, has led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the applications of substituted acetophenones across various domains of drug discovery, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The biological efficacy of substituted acetophenones is profoundly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the quantitative data for various derivatives, offering a comparative analysis of their potency.

Table 1: Anticancer Activity of Substituted Acetophenone Derivatives (Chalcones)

| Compound | Cell Line | IC50 (µM) | Reference |

| (E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | MCF-7 | 5.16 | [1] |

| (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | MDA-MB-231 | 7.06 | [1] |

| Chalcone Derivative 12 | MCF-7 | 4.19 ± 1.04 | [2] |

| Chalcone Derivative 12 | ZR-75-1 | 9.40 ± 1.74 | [2] |

| Chalcone Derivative 12 | MDA-MB-231 | 6.12 ± 0.84 | [2] |

| Chalcone Derivative 13 | MCF-7 | 3.30 ± 0.92 | [2] |

| Chalcone Derivative 13 | ZR-75-1 | 8.75 ± 2.01 | [2] |

| Chalcone Derivative 13 | MDA-MB-231 | 18.10 ± 1.65 | [2] |

| Panduratin A | MCF-7 | 9 µg/mL | [3] |

| Panduratin A | HT-29 | 9 µg/mL | [3] |

| Licochalcone A | A549, MCF-7, T24 | 45 µg/mL | [3] |

| Sulfonamide-Chalcone Hybrid 44 | K562 | 0.57 | [3] |

| Sulfonamide-Chalcone Hybrid 44 | HCT-116 | 1.36 | [3] |

| Sulfonamide-Chalcone Hybrid 44 | LOX IMVI | 1.28 | [3] |

| Sulfonamide-Chalcone Hybrid 44 | MCF-7 | 1.30 | [3] |

| Bis-Chalcone Derivative 61 | MCF-7 | 1.9 | [3] |

Table 2: Antimicrobial Activity of Substituted Acetophenone Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Chalcone Derivative | Staphylococcus aureus | 500 | [4] |

| Chalcone Derivative | Pseudomonas aeruginosa | 750 | [4] |

| Chalcone Derivative | Escherichia coli | 500 | [4] |

| Chalcone Derivative | Salmonella sp. | 500 | [4] |

| Diazenyl Chalcone C-7 | Various Bacteria & Fungi | 3.79 - 15.76 | [5] |

Table 3: Anti-inflammatory Activity of Substituted Acetophenone Derivatives

| Compound Class | Assay | ED50 (mg/kg) / IC50 (µM) | Reference |

| Acetophenone Semicarbazone | Carrageenan-induced paw edema | 25-50 mg/kg (p.o.) | [6] |

| Benzophenone Semicarbazone | Carrageenan-induced paw edema | 25-50 mg/kg (p.o.) | [6] |

| 2-Mercapto-quinazolinone Derivatives | Carrageenan-induced paw edema | 50.3 - 100.4 | [7] |

| Natural Acetophenone 70 | fMLP/CB-induced superoxide anion release | 26.4 | [8] |

| Natural Acetophenone 72 | fMLP/CB-induced superoxide anion release | 46.0 | [8] |

| Natural Acetophenone 73 | fMLP/CB-induced superoxide anion release | 79.4 | [8] |

| Natural Acetophenone 74 | fMLP/CB-induced superoxide anion release | 57.3 | [8] |

| Natural Acetophenones 45-47 | Elastase release inhibition | 26.62 - 28.73 µg/mL | [8] |

Table 4: Enzyme Inhibitory Activity of Substituted Acetophenone Derivatives

| Compound Class | Enzyme | Ki (µM) | Reference |

| Acetophenone Derivative 1-6 | α-Glycosidase | 167.98 ± 25.06 - 304.36 ± 65.45 | [9] |

| Acetophenone Derivative 1-6 | hCA I | 555.76 ± 56.07 - 1043.66 ± 98.78 | [9] |

| Acetophenone Derivative 1-6 | hCA II | 598.63 ± 90.04 - 945.76 ± 74.50 | [9] |

| Acetophenone Derivative 1-6 | Acetylcholinesterase (AChE) | 71.34 ± 11.25 - 143.75 ± 31.27 | [9] |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one | AChE | 20.58 ± 0.35 - 53.11 ± 1.02 (nM) | [10] |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one | BChE | 21.84 ± 0.40 - 54.41 ± 1.05 (nM) | [10] |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one | hCA I | 27.45 ± 0.41 - 48.22 ± 0.91 (nM) | [10] |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one | hCA II | 6.02 ± 0.11 - 29.32 ± 0.54 (nM) | [10] |

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the validation and advancement of medicinal chemistry research. This section provides protocols for the synthesis of key substituted acetophenone derivatives and for the biological assays used to evaluate their therapeutic potential.

Synthesis of Substituted Acetophenone Derivatives

2.1.1. Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general and widely adopted method for the synthesis of chalcones.[11][12]

-

Materials:

-

Substituted acetophenone (1 equivalent)

-

Substituted benzaldehyde (1 equivalent)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (10-40%)

-

Crushed ice

-

Dilute Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the appropriate substituted benzaldehyde in ethanol.

-

Cool the mixture in an ice bath and add the aqueous NaOH solution dropwise with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

2.1.2. Synthesis of Acetophenone Hydrazones

This protocol outlines the synthesis of acetophenone hydrazones, which are valuable intermediates and bioactive molecules.[13][14]

-

Materials:

-

Substituted acetophenone (1 equivalent)

-

Hydrazine hydrate or substituted hydrazine (1-1.2 equivalents)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve the substituted acetophenone in ethanol in a round-bottom flask.

-

Add hydrazine hydrate or the substituted hydrazine to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature or in an ice bath to facilitate the precipitation of the hydrazone.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

Recrystallize the crude hydrazone from a suitable solvent if further purification is required.

-

Biological Evaluation Protocols

2.2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

-

Materials:

-

Test compounds (substituted acetophenones)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agent (positive control)

-

Solvent for dissolving compounds (e.g., DMSO)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.

-

Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Inoculate each well containing the test compound with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with microorganism and standard antibiotic), a growth control (broth with microorganism), and a sterility control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

2.2.2. Anticancer Activity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][18][19][20]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

2.2.3. In Vivo Anti-inflammatory Activity by Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[13][14][21][22]

-

Materials:

-

Wistar or Sprague-Dawley rats

-

Test compounds

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage inhibition of edema is calculated for each group with respect to the control group.

-

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for rational drug design. Substituted acetophenones have been shown to modulate key signaling pathways involved in inflammation and cancer. This section provides visual representations of these pathways and a typical experimental workflow in the drug discovery process.

Caption: A typical drug discovery workflow for substituted acetophenones.

Caption: Inhibition of the MAPK signaling pathway by substituted acetophenones.

Caption: Modulation of the NF-κB signaling pathway by substituted acetophenones.

References

- 1. Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. inotiv.com [inotiv.com]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Influence of Fluorine on the Reactivity of the Acetyl Group in Acetophenones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, influencing everything from metabolic stability to binding affinity. In the realm of medicinal chemistry and materials science, fluorinated acetophenones are valuable synthons, with the reactivity of their acetyl group being a critical determinant in their synthetic utility. This technical guide provides a comprehensive overview of the reactivity of the acetyl group in fluorinated acetophenones, with a focus on key reactions, quantitative data, detailed experimental protocols, and the underlying electronic effects.

Electronic and Steric Effects of Fluorine Substitution

The high electronegativity of fluorine exerts a strong influence on the electron distribution within the acetophenone scaffold. This manifests primarily through two electronic effects:

-

Inductive Effect (-I): Fluorine is a strong σ-electron withdrawing group. This effect acidifies the α-protons of the acetyl group, making them more susceptible to deprotonation and subsequent reactions involving enolates. The strength of this effect is distance-dependent, being most pronounced when fluorine is in the ortho position and diminishing at the meta and para positions.

-

Mesomeric Effect (+M): Fluorine can also donate a lone pair of electrons into the aromatic π-system. This effect is generally weaker than its inductive effect but can influence the electron density at the carbonyl carbon.

The interplay of these effects, along with steric hindrance from ortho-fluorine substitution, governs the reactivity of the acetyl group in various chemical transformations.

Key Reactions of the Acetyl Group

The acetyl group of fluorinated acetophenones participates in a wide range of organic reactions. This section details the mechanisms, quantitative data, and experimental protocols for several key transformations.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form a chalcone, an α,β-unsaturated ketone. The acidity of the α-protons on the acetyl group is a crucial factor in this reaction.

Reaction Mechanism:

Caption: Mechanism of the Claisen-Schmidt Condensation.

Quantitative Data:

The following table summarizes the yields of chalcones synthesized from various fluorinated acetophenones.

| Acetophenone Derivative | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Fluoroacetophenone | 4-Fluorobenzaldehyde | NaOH (10%) | Ethanol | 3 | 91 | [1] |

| 2'-Hydroxy-5'-fluoroacetophenone | 3,4-Dimethoxybenzaldehyde | KOH | Ball Mill | 1 | 96 | [2] |

| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | aq. KOH | Ethanol | 24 | 72 | [2] |

| Acetophenone | Benzaldehyde | Cu(OTf)₂ | Solvent-free (Microwave) | 0.33 | 74-91 | [3] |

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one [1]

-

Materials: 4-Fluoroacetophenone (1 eq), 4-Fluorobenzaldehyde (1 eq), 10% aqueous Sodium Hydroxide (NaOH), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroacetophenone and 4-fluorobenzaldehyde in a minimal amount of ethanol.

-

While stirring at room temperature, slowly add the 10% aqueous NaOH solution.

-

Continue stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon.

Reaction Mechanism:

Caption: Mechanism of the Baeyer-Villiger Oxidation.[4][5][6][7][8]

Quantitative Data:

The following table presents yield data for the Baeyer-Villiger oxidation of various ketones, including fluorinated derivatives.

| Ketone | Oxidant | Conditions | Product | Yield (%) | Reference |

| 3-Substituted cyclic ketone | m-CPBA, Sc(OTf)₃ | EtOAc | Lactone | 96-99 | [9] |

| Ketone 20 | m-CPBA | DCM | Lactone 21 | 80 | [9] |

| Ketone 85 | m-CPBA, NaOH | DCM | Lactone 86 | 90 | [8] |

| Cyclobutanone 133 | m-CPBA, Bu₄NOH | DCM | γ-Butyrolactone 134 | 61 | [8] |

| Ether 46 | UHP, TFAA, Na₂HPO₄ | - | Lactone 47 | 52 | [8] |

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation [10][11]

-

Materials: Fluorinated acetophenone, meta-Chloroperoxybenzoic acid (m-CPBA) or other peroxyacid, Dichloromethane (DCM) or other suitable solvent, Sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve the fluorinated acetophenone in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the peroxyacid portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).

Reaction Mechanism:

Caption: Mechanism of the Wittig Reaction.[4][12][13][14]

Quantitative Data:

The following table provides examples of yields for Wittig reactions involving various carbonyl compounds.

| Carbonyl Compound | Wittig Reagent | Conditions | Product | Yield (%) | Reference |